molecular formula C10H18INO2 B1311319 N-Boc-4-iodopiperidine CAS No. 301673-14-3

N-Boc-4-iodopiperidine

Cat. No.: B1311319
CAS No.: 301673-14-3
M. Wt: 311.16 g/mol
InChI Key: YFWQFKUQVJNPKP-UHFFFAOYSA-N
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Safety and Hazards

N-Boc-4-iodopiperidine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Mechanism of Action

Target of Action

N-Boc-4-iodopiperidine, also known as Tert-butyl 4-iodopiperidine-1-carboxylate, is a complex organic compoundIt’s often used as an intermediate in the synthesis of various pharmaceutical compounds .

Mode of Action

The exact mode of action of this compound is not well-documented. As an intermediate, its role typically involves participating in various chemical reactions to form more complex structures. It’s often involved in coupling reactions in the synthesis of various pharmaceutical compounds .

Biochemical Pathways

As an intermediate in drug synthesis, it contributes to the formation of the final active pharmaceutical ingredient, which then interacts with biological systems and influences biochemical pathways .

Pharmacokinetics

As an intermediate, it’s typically transformed into other compounds before administration, so its pharmacokinetic profile would likely be less relevant than that of the final pharmaceutical product .

Result of Action

The direct molecular and cellular effects of this compound are not well-documented. As an intermediate, its primary role is in the synthesis of other compounds. The effects of the compound would therefore depend on the properties of the final synthesized product .

Action Environment

The action of this compound, like many chemical reactions, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. Proper storage conditions for this compound include keeping it in a dark place, sealed, and at a temperature between 2-8°C . Its stability and efficacy in the synthesis of other compounds can be affected by these factors .

Chemical Reactions Analysis

N-Boc-4-iodopiperidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with Grignard reagents typically yield arylated piperidine derivatives .

Properties

IUPAC Name

tert-butyl 4-iodopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWQFKUQVJNPKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447440
Record name N-Boc-4-iodopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301673-14-3
Record name N-Boc-4-iodopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-iodopiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (246 g, 1.224 mol), imidazole (100 g, 1.469 mol, 1.2 eq.) and triphenylphosphine (385 g, 1.469 mol, 1.2 eq.) in THF (750 mL) was cooled using an ice bath. Then a solution of iodine (373 g, 1.469 mol, 1.2 eq.) in THF (750 mL) was added slowly over a period of 1 hour while keeping the internal temperature below 18° C. The resulting mixture was allowed to stir at room temperature for 5 hours and the mixture was diluted with ethyl acetate (2 L), brine (1 L) and water (500 mL). The organic layer was separated and the aqueous layer was extracted with ethyl acetate (1 L×2). The organic layers were combined, washed with 15% aqueous sodium sulfite (1 L), brine (1 L), dried and concentrated. The resulting residue was stirred with hexanes (2 L) and the solid was removed by filtration. The solid was stirred with hexanes (2 L×2) and filtered. The filtrate was concentrated to give 363 g of crude oil which was purified by column chromatography (eluting with hexanes/ethyl acetate=50:1 to 20:1) to afford 319 g of tert-butyl 4-iodopiperidine-1-carboxylate.
Quantity
246 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
385 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
373 g
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Three
Name
brine
Quantity
1 L
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

86 g of iodine are added at ambient temperature to a suspension of 89 g of triphenylphosphine and 22 g of imidazole in 800 ml of acetonitrile. The reaction is exothermic. After return to ambient temperature, 45.9 g of the product obtained in Step 1 in 250 ml of acetonitrile are added in the course of 30 minutes. After 18 hours' stirring at ambient temperature, the reaction mixture is filtered and rinsed with 200 ml of acetonitrile and the resulting filtrate is concentrated in vacuo. The residue obtained is stirred in 250 ml of diethyl ether for 1 hour and the precipitate is filtered off. After concentration of the filtrate in vacuo, chromatography on silica gel (dichloromethane/ethyl acetate: 90/10) enables the expected product to be isolated.
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
89 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
45.9 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of N-Boc-4-hydroxypiperidine (246 g, 1.224 mol), imidazole (100 g, 1.469 mol, 1.2 eq.) and triphenylphosphine (385 g, 1.469 mol, 1.2 eq.) in THF (750 mL) was cooled using an ice bath. Then a solution of iodine (373 g, 1.469 mol, 1.2 eq.) in THF (750 mL) was added slowly over a period of 1 h keeping the internal temperature below 18° C. The resulting mixture was allowed to stir at room temperature for 5 h and the mixture was diluted with ethyl acetate (2 L), brine (1 L) and water (500 mL). The organic layer was separated and the aqueous layer was extracted with ethyl acetate (1 L×2). The organic layers were combined, washed with 15% aqueous sodium sulfite (1 L), brine (1 L), dried and concentrated. The resulting residue was stirred with hexanes (2 L) and the solid was removed by filtration. The solid was stirred with hexanes (2 L×2) and filtered. The filtrate was concentrated to give 363 g of crude oil which was purified by column chromatography (eluting with hexanes/ethyl acetate=50:1 to 20:1) to afford 319 g tert-butyl 4-iodopiperidine-1-carboxylate Yield: 84%.
Quantity
246 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
385 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
373 g
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Three
Name
brine
Quantity
1 L
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-4-iodopiperidine
Reactant of Route 2
N-Boc-4-iodopiperidine
Reactant of Route 3
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Reactant of Route 4
N-Boc-4-iodopiperidine
Reactant of Route 5
Reactant of Route 5
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Reactant of Route 6
N-Boc-4-iodopiperidine

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